Ethyl [1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]carbamate
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Overview
Description
Ethyl [1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]carbamate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high stability and resistance to metabolic degradation, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]carbamate typically involves the reaction of hexafluoropropylene with hexafluoroacetone, followed by hydrogenation to produce 1,1,1,3,3,3-hexafluoro-2-propanol . This intermediate is then reacted with 4-fluoroaniline and ethyl chloroformate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing advanced equipment and optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl [1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new fluorinated derivatives.
Scientific Research Applications
Ethyl [1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]carbamate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis due to its unique reactivity.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty polymers and materials with high thermal and chemical resistance
Mechanism of Action
The mechanism of action of Ethyl [1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance binding affinity and selectivity, leading to effective inhibition or modulation of the target’s activity. The compound’s high stability ensures prolonged action and reduced metabolic degradation .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A precursor in the synthesis of the compound, known for its use as a solvent and reagent in organic synthesis.
Fluoromethyl 1,1,1,3,3,3-hexafluoro-2-propyl ether: Another fluorinated compound with similar stability and reactivity.
Uniqueness
Ethyl [1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]carbamate stands out due to its specific combination of fluorine atoms and functional groups, providing unique reactivity and stability. Its applications in various fields, from chemistry to medicine, highlight its versatility and importance in scientific research and industrial processes.
Properties
CAS No. |
5226-22-2 |
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Molecular Formula |
C12H11F7N2O2 |
Molecular Weight |
348.22 g/mol |
IUPAC Name |
ethyl N-[1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]carbamate |
InChI |
InChI=1S/C12H11F7N2O2/c1-2-23-9(22)21-10(11(14,15)16,12(17,18)19)20-8-5-3-7(13)4-6-8/h3-6,20H,2H2,1H3,(H,21,22) |
InChI Key |
FSOWYDGXZJPNAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=C(C=C1)F |
Origin of Product |
United States |
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